Creosol

Beschreibung

Eigenschaften

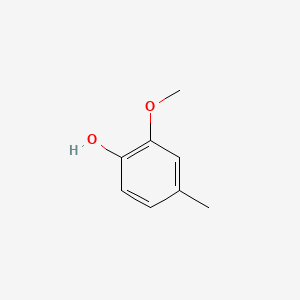

IUPAC Name |

2-methoxy-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETRWTHZSKVLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047105 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellowish liquid, sweet, spicy, slightly vanilla-like odour | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

221.00 to 222.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, miscible (in ethanol) | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.096 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/593/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93-51-6 | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creosol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creosol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREOSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GW1KZG6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.5 °C | |

| Record name | 2-Methoxy-4-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of Creosol from Vanillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the prevalent methodologies for the synthesis of creosol from vanillin, a reaction of significant interest in the fields of biorenewables, fine chemicals, and pharmaceuticals. The primary focus of this document is the catalytic hydrodeoxygenation (HDO) of vanillin, a robust and widely researched pathway. This guide provides a comparative analysis of various catalytic systems, detailed experimental protocols, and a summary of quantitative data to aid in the selection and optimization of synthesis strategies.

Introduction

This compound (2-methoxy-4-methylphenol) is a valuable aromatic compound with applications as a building block in the synthesis of pharmaceuticals, fragrances, and polymers. Vanillin (4-hydroxy-3-methoxybenzaldehyde), readily available from lignin, a major component of biomass, presents a sustainable and attractive starting material for this compound production. The conversion of vanillin to this compound primarily involves the reduction of the aldehyde functional group and the subsequent removal of the hydroxyl group, a process known as hydrodeoxygenation (HDO).

This guide will explore the key aspects of this transformation, focusing on the catalytic HDO pathway, which typically proceeds through a two-step mechanism:

-

Hydrogenation: The aldehyde group of vanillin is hydrogenated to form vanillyl alcohol.

-

Hydrodeoxygenation: The benzylic hydroxyl group of the vanillyl alcohol intermediate is removed to yield this compound.

The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, and reaction conditions.

Catalytic Systems and Quantitative Data Overview

A variety of heterogeneous catalysts have been investigated for the hydrodeoxygenation of vanillin to this compound. The choice of the active metal and the support material significantly influences the reaction's performance. Below is a summary of quantitative data from various studies, showcasing the efficacy of different catalytic systems under specific conditions.

| Catalyst | Support | Temperature (°C) | H2 Pressure (bar) | Solvent | Vanillin Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| 5 wt% Ru/C | Carbon | 45 - 65 | 6.9 - 20.7 | Aqueous | - | - | - | |

| Ni/Biochar | Biochar | 150 | 50 | 2-propanol | >95 | - | 99 | |

| 10 wt% Pd/C | Carbon | 45 - 65 | 10 - 30 | Ethyl Acetate | - | - | - | |

| 6.5 wt% PdRh/Al2O3 | Alumina | 65 | 20 | Ethyl Acetate | ~100 | 99 | - | |

| 5 wt% Pt/C | Carbon | 80 - 200 | 20 - 30 | 2-propanol | - | - | - | |

| Ni/Biochar (H2SO4 treated) | Biochar | 150 | 50 | - | 97 | 91.17 | - | |

| Ni/Biochar (KOH treated) | Biochar | 150 | 50 | - | - | - | - |

Note: The table presents a selection of data from the cited literature. Direct comparison should be made with caution as experimental conditions can vary. A hyphen (-) indicates that the specific data point was not explicitly provided in the referenced search result.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound from vanillin via catalytic hydrodeoxygenation.

General Procedure for Batch Reactor Hydrodeoxygenation

The catalytic hydrodeoxygenation of vanillin is typically carried out in a batch reactor system. The following is a generalized protocol that can be adapted for specific catalysts and conditions.

Materials:

-

Vanillin (≥99% purity)

-

Selected catalyst (e.g., 5 wt% Pd/C, Ni/Biochar)

-

Solvent (e.g., ethyl acetate, 2-propanol, water)

-

High-purity hydrogen (H₂) gas

-

Inert gas (e.g., nitrogen or argon) for purging

Equipment:

-

High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, temperature controller, pressure gauge, and gas inlet/outlet.

-

Filtration system to recover the catalyst.

-

Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

Procedure:

-

The reactor is charged with a specific amount of vanillin, the chosen solvent, and the catalyst.

-

The reactor is sealed and purged several times with an inert gas to remove air, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to the desired initial pressure.

-

The reaction mixture is heated to the target temperature while stirring at a constant rate.

-

The reaction is allowed to proceed for a predetermined duration, during which the pressure and temperature are monitored.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess gas is carefully vented.

-

The reaction mixture is filtered to separate the solid catalyst.

-

The liquid product mixture is collected and analyzed by GC-MS or HPLC to determine the conversion of vanillin and the selectivity and yield of this compound and other products.

Specific Protocol using Ni/Biochar Catalyst

This protocol describes the hydrodeoxygenation of vanillin using a nickel-on-biochar catalyst.

-

Catalyst Preparation: Biochar is treated with H₂SO₄ or KOH to improve its physicochemical properties. The treated biochar is then impregnated with a nickel salt solution (e.g., nickel nitrate) via wet impregnation, followed by drying and calcination.

-

Reaction Setup: A 100 mL Parr reactor is loaded with the Ni/biochar catalyst (0.4–0.8 g), vanillin, and 2-propanol as the solvent.

-

Reaction Conditions:

-

Temperature: 100–150 °C

-

Hydrogen Pressure: 30–50 bar

-

Stirring Rate: 1000 rpm

-

-

Product Analysis: The final product mixture is analyzed to quantify vanillin conversion and this compound yield. This system has been reported to achieve up to 97% vanillin conversion with a 91.17% selectivity to p-creosol.

Specific Protocol using Pd/C Catalyst in an Organic Solvent

This protocol outlines the use of a commercial palladium-on-carbon catalyst.

-

Reaction Setup: A 100 mL stainless steel batch autoclave is charged with 10 wt% Pd/C catalyst and a solution of vanillin in ethyl acetate (0.075 dm³).

-

Reaction Conditions:

-

Temperature: 45–65 °C

-

Hydrogen Pressure: 10–30 bar

-

-

Procedure: The reactor is purged and pressurized with hydrogen. The reaction is run for a specified time with constant stirring and temperature control.

-

Analysis: Post-reaction, the catalyst is filtered, and the liquid phase is analyzed to determine the reaction kinetics and product distribution.

Reaction Pathways and Mechanisms

The conversion of vanillin to this compound via catalytic hydrodeoxygenation follows a well-established reaction pathway. The primary route involves the initial hydrogenation of the aldehyde group to form vanillyl alcohol, which is then deoxygenated to produce this compound.

Signaling Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound from vanillin.

Experimental Workflow Diagram

Caption: General experimental workflow for vanillin hydrodeoxygenation.

Conclusion

The synthesis of this compound from vanillin via catalytic hydrodeoxygenation is a highly effective and promising route, leveraging a renewable feedstock to produce a valuable chemical intermediate. The choice of catalyst is paramount, with systems based on palladium, nickel, and ruthenium demonstrating high efficacy. As shown in the comparative data, high conversions and selectivities can be achieved by carefully tuning the reaction conditions, including temperature, pressure, and solvent. The provided experimental protocols offer a solid foundation for researchers to develop and optimize this important transformation for various applications. Further research may focus on developing even more cost-effective and stable catalysts, as well as exploring continuous flow processes for industrial-scale production.

The Natural Occurrence of 2-Methoxy-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methylphenol, also known as creosol or 4-methylguaiacol, is a naturally occurring phenolic compound found in a diverse range of sources. It is a significant contributor to the aroma and flavor profiles of many foods and beverages and is also a component of wood smoke.[1] This technical guide provides an in-depth overview of the natural sources of 2-methoxy-4-methylphenol, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins.

Natural Sources of 2-Methoxy-4-methylphenol

2-Methoxy-4-methylphenol has been identified in a wide variety of plant materials, processed foods, and beverages. Its presence is often a result of the thermal degradation of lignin, a complex polymer found in the cell walls of plants.[2] Consequently, it is a characteristic compound in smoked foods and roasted products.

Common Natural Sources Include:

-

Beverages: Coffee, beer, rum, bourbon whiskey, sherry, and tequila are known to contain 2-methoxy-4-methylphenol.[1][3][4] Its concentration in beverages can be as high as 10 to 20 ppm.

-

Foods: A variety of food products naturally contain this compound, including Gruyère cheese, pork, cocoa, tea, and mushrooms.[1] It is also found in fruits and vegetables such as banana, mango, and various types of bell peppers.[4] Smoked foods, such as bacon, derive a significant portion of their characteristic smoky aroma from this and related phenolic compounds.

-

Plants and Plant-Derived Products: 2-Methoxy-4-methylphenol is a constituent of bourbon vanilla and green maté.[1] It has also been identified in the essential oils of plants like Cistus ladanifer. Additionally, it is a known component of wood smoke and liquid smoke flavorings.[1] Specific plant species where it has been reported include Daphne odora and Capsicum annuum.[3]

-

Other Sources: It is also found in jasmine flowers and is a product of the pyrolysis of plant biomass.[1][2]

Quantitative Data

The concentration of 2-methoxy-4-methylphenol can vary significantly depending on the source, processing methods, and storage conditions. The following tables summarize available quantitative data for this compound in various natural matrices.

Table 1: Concentration of 2-Methoxy-4-methylphenol in Beverages

| Beverage | Concentration Range | Notes |

| Sherry | Trace levels | Detected but not quantified.[5] |

| Whisky | 0.006 mg/L | Typical concentration in some whiskies. |

Table 2: Concentration of 2-Methoxy-4-methylphenol in Foods

| Food | Concentration Range | Notes |

| Smoked Bacon | Variable | A key contributor to smoky aroma. Specific concentrations depend on the smoking process. |

| Roasted Coffee | Variable | Levels are influenced by the degree of roasting. |

Experimental Protocols

The analysis of 2-methoxy-4-methylphenol in natural sources is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the extraction and quantification of volatile and semi-volatile organic compounds from complex matrices.

Key Experiment: Quantification of 2-Methoxy-4-methylphenol in a Food Matrix by HS-SPME-GC-MS

This protocol provides a generalized methodology for the determination of 2-methoxy-4-methylphenol in a solid or liquid food sample.

1. Sample Preparation:

-

Solid Samples (e.g., coffee beans, smoked meat):

-

Homogenize a representative portion of the sample to a fine powder or paste.

-

Weigh a precise amount (e.g., 1-5 g) of the homogenized sample into a 20 mL headspace vial.

-

Add a known volume of a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

-

If an internal standard is used for quantification, add a precise amount of the standard solution (e.g., deuterated 2-methoxy-4-methylphenol) to the vial.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

Liquid Samples (e.g., whiskey, coffee beverage):

-

Pipette a precise volume (e.g., 5-10 mL) of the liquid sample into a 20 mL headspace vial.

-

Add a known amount of a salt (e.g., NaCl) to the vial.

-

Add a precise amount of the internal standard solution if required.

-

Immediately seal the vial with a PTFE/silicone septum.

-

2. HS-SPME Procedure:

-

Place the sealed vial in a thermostated autosampler tray or a heating block.

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) with agitation to facilitate the partitioning of analytes into the headspace.

-

Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.

3. GC-MS Analysis:

-

After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph.

-

Desorb the analytes from the fiber into the GC column for a specified time (e.g., 3-5 minutes) in splitless mode.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS). A typical oven temperature program would be: start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/minute, and hold for 5 minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

Identify 2-methoxy-4-methylphenol based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantify the compound by creating a calibration curve using standard solutions of 2-methoxy-4-methylphenol and the internal standard.

Experimental Workflow Diagram:

Caption: Workflow for the quantification of 2-methoxy-4-methylphenol.

Biosynthesis of 2-Methoxy-4-methylphenol

The biosynthesis of 2-methoxy-4-methylphenol in plants originates from the shikimate pathway , which produces the aromatic amino acid L-phenylalanine .[6][7] Phenylalanine then enters the phenylpropanoid pathway .

The key steps in the proposed biosynthetic pathway are:

-

Deamination of Phenylalanine: Phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .[5][6][7]

-

Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form ferulic acid .

-

Decarboxylation: Ferulic acid is then decarboxylated by the enzyme ferulic acid decarboxylase to yield 4-vinylguaiacol .[8][9][10]

-

Reduction: The final step is the reduction of the vinyl group of 4-vinylguaiacol to an ethyl group, forming 2-methoxy-4-methylphenol (this compound). While the specific enzyme for this final reduction step in plants is not definitively characterized in the provided search results, it is a plausible biochemical transformation.

Biosynthetic Pathway Diagram:

Caption: Proposed biosynthetic pathway of 2-methoxy-4-methylphenol.

References

- 1. researchgate.net [researchgate.net]

- 2. zaguan.unizar.es [zaguan.unizar.es]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Characterization of Phenylalanine Ammonia Lyase (PAL) Genes in Ferula pseudalliacea: Insights into the Phenylpropanoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Bioproduction of High-Concentration 4-Vinylguaiacol Using Whole-Cell Catalysis Harboring an Organic Solvent-Tolerant Phenolic Acid Decarboxylase From Bacillus atrophaeus [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Creosol: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol, a naturally occurring phenolic compound found in wood creosote, coal tar, and certain essential oils, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily attributed to its phenolic structure which enables it to act as a free radical scavenger. The antioxidant capacity of this compound is commonly evaluated using various in vitro assays.

Quantitative Data for Antioxidant Activity

| Assay | Test System | Typical IC50 Range for Phenolic Compounds |

| DPPH Radical Scavenging | Chemical Assay | 10 - 100 µg/mL |

| FRAP | Chemical Assay | Expressed as µmol Fe(II)/g |

Experimental Protocols

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• by an antioxidant.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

In a 96-well microplate, add various concentrations of the this compound solution.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at the maximum wavelength using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.[1][2][3]

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH.

Protocol:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.[4][5]

-

Prepare a stock solution of this compound and a series of dilutions.

-

Add a small volume of the this compound solution to the FRAP reagent.

-

Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity is expressed as ferric reducing equivalents (e.g., in µmol of Fe²⁺ per gram of sample).[6][7][8][9]

Anti-inflammatory Activity

This compound has demonstrated potential anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Data for Anti-inflammatory Activity

Specific IC50 values for this compound are not consistently reported. The table below shows representative IC50 values for other compounds in relevant anti-inflammatory assays to provide a frame of reference.

| Assay | Cell Line | Test Compound | IC50 Value |

| Nitric Oxide (NO) Production | RAW 264.7 | LCY-2-CHO | 1.3 ± 0.4 µM[10] |

| Nitric Oxide (NO) Production | RAW 264.7 | Epimuqubilin A | 7.4 µM[11] |

| COX-2 Inhibition | Human Whole Blood | Celecoxib | 0.04 µM |

Experimental Protocols

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

-

The IC50 value for NO production inhibition is calculated.[10][11][12][13][14]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Protocol:

-

A commercially available COX-2 inhibitor screening kit is typically used.

-

The assay is often performed in a 96-well plate format.

-

The reaction mixture includes a buffer, a heme cofactor, arachidonic acid (the substrate), and the COX-2 enzyme.

-

Add various concentrations of this compound to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

The production of prostaglandins is measured, often through a fluorometric or colorimetric method.

-

A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[15][16][17][18]

Anticancer Activity

This compound has been investigated for its potential to inhibit the proliferation of various cancer cell lines.

Quantitative Data for Anticancer Activity

Direct IC50 values for this compound against various cancer cell lines are not extensively documented in the reviewed literature. The following table provides a compilation of IC50 values for other compounds against common cancer cell lines to serve as a benchmark.

| Cell Line | Cancer Type | Test Compound | IC50 Value |

| HCT116 | Colon Cancer | 5-Fluorouracil | 1.48 µM (5 days)[4] |

| Caco-2 | Colon Cancer | Not Specified | - |

| MCF-7 | Breast Cancer | Chrysin | 20.51 ± 1.27 µM[19] |

| MDA-MB-231 | Breast Cancer | Chalcone 12 | 6.12 ± 0.84 µM[16] |

| A549 | Lung Cancer | Quercetin | 5.14 µg/mL (72h)[20] |

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Culture the desired cancer cell lines (e.g., HCT116, Caco-2, MCF-7, MDA-MB-231, A549) in appropriate media.

-

Seed the cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7][11][19][20][21][22][23][24][25]

Antimicrobial Activity

This compound possesses antimicrobial properties against a range of microorganisms.

Quantitative Data for Antimicrobial Activity

Specific MIC values for this compound against common bacterial strains are not widely available. The table below provides reference MIC values for other phytochemicals.

| Microorganism | Test Compound | MIC (µg/mL) |

| Escherichia coli | Gallic Acid | 550 - 2000[26] |

| Staphylococcus aureus | 7-hydroxycoumarin | 200[27] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of this compound.

-

In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[8][26][28][29][30][31][32][33][34][35]

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Quantitative Data for Neuroprotective Effects

Quantitative data on the neuroprotective effects of this compound are limited. Studies often report qualitative improvements in cell viability or reductions in markers of cell death.

Experimental Protocol: Neuroprotection in SH-SY5Y Cells against Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases and the effects of neuroprotective agents.

Protocol:

-

Culture SH-SY5Y cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to differentiate if required (e.g., using retinoic acid).

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).

-

Assess cell viability using the MTT assay as described in section 3.2.

-

An increase in cell viability in this compound-treated cells compared to cells treated with H₂O₂ alone indicates a neuroprotective effect.[36][37][38][39][40]

-

Further mechanistic studies can include measuring intracellular reactive oxygen species (ROS) levels, and assessing apoptosis markers.

Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pathway consists of three main kinases: p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). p-Cresyl sulfate, a derivative of this compound, has been shown to activate the JNK and p38 MAPK pathways.[41]

Caption: this compound's modulation of the MAPK signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: this compound's potential inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound demonstrates a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. While quantitative data for this compound itself is still emerging, the established protocols and comparative data presented in this guide provide a solid foundation for further research and development. The visualization of its interaction with key signaling pathways, such as MAPK and NF-κB, offers insights into its mechanisms of action. This technical guide serves as a comprehensive starting point for scientists and professionals seeking to explore the therapeutic potential of this compound. Further targeted studies are warranted to fully elucidate its quantitative efficacy and clinical relevance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. media.neliti.com [media.neliti.com]

- 3. youtube.com [youtube.com]

- 4. asianpubs.org [asianpubs.org]

- 5. phcogres.com [phcogres.com]

- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The minimum inhibitory concentration (MIC) assay with Escherichia coli: An early tier in the environmental hazard assessment of nanomaterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 34. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 41. p-Cresyl sulfate induces osteoblast dysfunction through activating JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Creosol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol, a phenolic compound found in wood tar, coal tar, and as a constituent of vanilla and coffee, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a derivative of phenol, this compound exists in three isomeric forms: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, focusing on its ability to scavenge free radicals, inhibit lipid peroxidation, protect against DNA damage, and modulate cellular signaling pathways involved in the antioxidant response. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Quantitative Antioxidant Activity of this compound Isomers

The antioxidant capacity of this compound isomers has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative analysis of their efficacy.

| Isomer | Assay | IC50 Value (µM) | Reference |

| o-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 502 | |

| Superoxide Radical (O₂⁻) Scavenging | 282 | ||

| m-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 6.7 | |

| Superoxide Radical (O₂⁻) Scavenging | 153 | ||

| p-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 10.16 | |

| Superoxide Radical (O₂⁻) Scavenging | > 4000 |

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals.

Experimental Protocols for Key In Vitro Antioxidant Assays

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for key in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

-

Prepare a stock solution of the this compound isomer in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value from a plot of inhibition percentage against this compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

-

Add 10 µL of various concentrations of the this compound isomer solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of various concentrations of the this compound isomer solution.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

-

Prepare fresh AAPH solution in the same buffer.

-

In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of various concentrations of the this compound isomer solution or a blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Measure the fluorescence decay kinetically over time (e.g., every minute for 60 minutes) with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Calculate the area under the curve (AUC) and compare it to a Trolox standard curve. Results are expressed as Trolox equivalents.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, often measured by the formation of malondialdehyde (MDA), a product of lipid peroxidation.

Protocol:

-

Prepare a lipid-rich substrate, such as a rat liver homogenate or a liposome suspension.

-

Induce lipid peroxidation using an initiator like FeSO₄/ascorbate or AAPH.

-

Incubate the lipid substrate with the initiator in the presence of various concentrations of the this compound isomer.

-

Stop the reaction and measure the extent of lipid peroxidation by quantifying MDA levels using the thiobarbituric acid reactive substances (TBARS) assay. This involves reacting the sample with thiobarbituric acid (TBA) at high temperature and measuring the absorbance of the resulting pink-colored complex at 532 nm.

-

Calculate the percentage of inhibition of lipid peroxidation.

Oxidative DNA Damage Protection Assay

This assay evaluates the capacity of an antioxidant to protect DNA from damage induced by reactive oxygen species.

Protocol:

-

Use plasmid DNA (e.g., pBR322) as the substrate.

-

Induce DNA damage using a system that generates hydroxyl radicals, such as the Fenton reagent (FeSO₄ + H₂O₂).

-

Incubate the plasmid DNA with the damaging agent in the presence and absence of various concentrations of the this compound isomer.

-

Analyze the integrity of the DNA using agarose gel electrophoresis. DNA damage is observed as a conversion of the supercoiled form to the nicked or linear form.

-

Quantify the band intensities to determine the percentage of protection conferred by the this compound isomer.

Signaling Pathways and Mechanistic Insights

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the cellular antioxidant defense system.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

Some studies suggest that p-cresol can upregulate the expression of Nrf2. This activation of the Nrf2-ARE pathway leads to the increased synthesis of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and recycling.

Solubility of Creosol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creosol (2-methoxy-4-methylphenol) is a naturally occurring aromatic compound found in wood creosote, essential oils, and as a component of the aroma of various foods. Its antioxidant, antiseptic, and expectorant properties have led to its investigation and use in pharmaceutical and other industrial applications. A thorough understanding of its solubility in various organic solvents is crucial for its extraction, purification, formulation, and application in drug development and chemical synthesis. This technical guide provides a summary of available solubility data for this compound and its isomers, outlines a general experimental protocol for solubility determination, and presents a workflow for these procedures.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its isomers in selected organic solvents. It is important to note that "soluble" indicates that a substance dissolves in a solvent, but does not specify the extent of solubility.

| Compound | Solvent | Temperature (°C) | Solubility |

| Cresols (general) | Dimethyl Sulfoxide (DMSO) | Not Specified | 65 mg/mL[1] |

| p-Cresol | Ethanol | Not Specified | Very Soluble[2] |

| Cresols (o-, m-, p-) | Ethanol | Not Specified | Soluble |

| Cresols (o-, m-, p-) | Diethyl Ether | Not Specified | Soluble |

| Cresols (o-, m-, p-) | Acetone | Not Specified | Soluble |

| Cresols (o-, m-, p-) | Benzene | Not Specified | Soluble |

| Cresols (o-, m-, p-) | Chloroform | Not Specified | Soluble[3] |

Note: The term "soluble" is qualitative and indicates that the solute dissolves in the solvent to some extent. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following outlines a general methodology for determining the solid-liquid equilibrium solubility of this compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at various temperatures.

Materials:

-

This compound (high purity, >99%)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Vials for sample collection

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known this compound concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the given temperature, expressed in units such as g/100 mL, mol/L, or mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

This guide provides a foundational understanding of this compound solubility. For specific applications, it is imperative to consult peer-reviewed literature and conduct rigorous experimental validation.

References

An In-depth Technical Guide to Creosol Degradation Pathways in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation pathways of creosol isomers (ortho-, meta-, and para-cresol) in soil environments. The document details the key metabolic routes under both aerobic and anaerobic conditions, identifies the principal microorganisms and enzymes involved, and presents quantitative data on degradation kinetics. Furthermore, it offers detailed experimental protocols for studying this compound biodegradation in soil, from microcosm setup to analytical quantification and enzyme activity assays.

Aerobic Degradation Pathways

Under aerobic conditions, the microbial degradation of cresols is primarily initiated by monooxygenases that hydroxylate the aromatic ring, leading to the formation of methylcatechols. These intermediates are then subject to ring cleavage, which can proceed via two main routes: the ortho-cleavage pathway and the meta-cleavage pathway. The specific pathway utilized is dependent on the microbial species and the specific cresol isomer being metabolized[1].

ortho-Cresol

The aerobic degradation of o-cresol typically proceeds through its conversion to 3-methylcatechol. This intermediate is then cleaved by catechol 1,2-dioxygenase in the ortho-cleavage pathway.

meta-Cresol

m-Cresol can be metabolized through two different pathways depending on the growth substrate of the microorganisms. When grown on m-cresol, bacteria like Pseudomonas putida utilize a meta-cleavage pathway involving 3-methylcatechol as an intermediate[2]. However, when grown on 3,5-xylenol, the same bacterium metabolizes m-cresol via oxidation to 3-hydroxybenzoate, which is then hydroxylated to gentisate, a ring-fission substrate[2]. In aerobic granular sludge systems, the biodegradation of m-cresol has been observed to occur via catechol through the ortho-cleavage pathway[3][4].

para-Cresol

The aerobic degradation of p-cresol by bacteria such as Pseudomonas putida can proceed through two distinct pathways. One pathway involves the oxidation of the methyl group to form p-hydroxybenzoate, which is then hydroxylated to protocatechuate before ring cleavage[2]. An alternative pathway involves the formation of 4-methylcatechol, which then undergoes ring cleavage[2].

A visual representation of the aerobic degradation pathways for cresol isomers is provided below.

Anaerobic Degradation Pathways

Under anaerobic conditions, the degradation of cresols is initiated by different enzymatic reactions, primarily carboxylation or the oxidation of the methyl group, leading to central intermediates like benzoyl-CoA derivatives.

ortho-Cresol

The anaerobic degradation of o-cresol by denitrifying bacteria can proceed via carboxylation to 4-hydroxy-3-methylbenzoate. This intermediate is then activated to its coenzyme A thioester, 4-hydroxy-3-methylbenzoyl-CoA, which is subsequently dehydroxylated to 3-methylbenzoyl-CoA[5].

meta-Cresol

Sulfate-reducing bacteria, such as Desulfotomaculum sp., have been shown to metabolize m-cresol through the oxidation of its methyl group. This pathway involves the formation of 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid[6][7]. In some anaerobic consortia, m-cresol degradation is initiated by carboxylation at the para-position to the hydroxyl group, forming 4-hydroxy-2-methylbenzoic acid[8].

para-Cresol

Denitrifying and sulfate-reducing bacteria anaerobically degrade p-cresol via the oxidation of the methyl group. The pathway proceeds through p-hydroxybenzyl alcohol and p-hydroxybenzaldehyde to p-hydroxybenzoate. This is then converted to p-hydroxybenzoyl-CoA, which is reductively dehydroxylated to benzoyl-CoA[5][9][10]. Another mechanism observed in Desulfobacterium cetonicum involves the addition of the methyl group to fumarate, forming 4-hydroxybenzylsuccinate[11].

The anaerobic degradation pathways for the cresol isomers are illustrated below.

Quantitative Data on this compound Degradation

The kinetics of cresol degradation by microbial populations are often described by the Haldane model, which accounts for substrate inhibition at high concentrations. The following tables summarize key kinetic parameters from various studies.

Table 1: Aerobic Degradation Kinetics of Cresols

| Cresol Isomer | Microorganism/System | µmax (h-1) | Ks (mg·L-1) | Ki (mg·L-1) | Reference |

| m-Cresol | Lysinibacillus cresolivorans | 0.89 | 426.25 | 51.26 | [12] |

| p-Cresol | Pseudomonas putida ATCC 17484 | 0.185 | 65.1 | 243.56 | [13] |

| Cresol Isomers | Phenol-acclimated aerobic granules | 1.13 - 1.45 | - | 617 - 952 | [1] |

Table 2: Anaerobic Degradation Rates of Cresols

| Cresol Isomer | Conditions | Degradation Rate | Reference |

| p-Cresol | Sulfate-reducing | 330 nmol·h-1·g-1 (dry weight) | |

| p-Cresol | Methanogenic | 18 nmol·h-1·g-1 (dry weight) |

Experimental Protocols

Soil Microcosm Setup for Biodegradation Studies

This protocol is a synthesized methodology based on standard guidelines from the EPA and OECD for terrestrial soil-core microcosm tests[1][4][6][7][11][14].

Objective: To evaluate the biodegradation potential of cresol isomers in a controlled soil environment.

Materials:

-

Test soil, sieved (<2 mm)

-

Glass jars or vials (e.g., 125 mL) with airtight seals (e.g., Teflon-lined septa)

-

Cresol isomer stock solution (analytical grade)

-

Sterile deionized water

-

Nutrient solution (e.g., mineral salts medium), if required

-

Autoclave

-

Incubator

Procedure:

-

Soil Preparation: Collect soil from a relevant site. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

-

Microcosm Assembly: Add a known amount of soil (e.g., 20-50 g) to each microcosm vessel.

-

Sterile Controls: Prepare sterile controls by autoclaving a subset of the soil-filled microcosms. This will help distinguish between biotic and abiotic degradation.

-

Spiking: Add the cresol isomer to the soil to achieve the desired initial concentration. The cresol can be added as a solution in a minimal amount of a suitable solvent, which is then allowed to evaporate, or directly as an aqueous solution.

-

Moisture Adjustment: Adjust the soil moisture to a percentage of its water-holding capacity (e.g., 50-60%) using sterile deionized water.

-

Incubation: Seal the microcosms and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period.

-

Sampling: At specified time points, sacrifice replicate microcosms for analysis.

-

Analysis: Extract the soil samples and analyze for the concentration of the cresol isomer and its potential metabolites.

The logical workflow for a soil microcosm experiment is depicted below.

Analytical Methods for Cresol and Metabolite Quantification

Objective: To separate, identify, and quantify cresol isomers and their organic metabolites in soil extracts.

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for aromatic compounds (e.g., DB-5ms)

Procedure:

-

Extraction: Extract the soil sample with a suitable solvent (e.g., dichloromethane/acetone mixture) using sonication or accelerated solvent extraction.

-

Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

Derivatization (Optional): For improved chromatographic performance and sensitivity, metabolites can be derivatized (e.g., silylation).

-

Injection: Inject an aliquot of the extract into the GC-MS.

-

Chromatographic Separation: Use a temperature program to separate the compounds on the column.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for quantification of target compounds.

-

Quantification: Use a calibration curve prepared from analytical standards to quantify the concentrations of cresol and its metabolites.

Objective: To quantify cresol isomers in aqueous extracts from soil.

Instrumentation:

-

High-performance liquid chromatograph

-

Reversed-phase C18 column

-

UV or electrochemical detector

Procedure:

-

Extraction: Extract the soil with an aqueous-organic solvent mixture (e.g., methanol/water)[8].

-

Filtration: Filter the extract through a 0.45 µm filter.

-

Injection: Inject the filtered extract onto the HPLC column.

-

Separation: Use an isocratic or gradient mobile phase (e.g., acetonitrile/water) to separate the cresol isomers.

-

Detection: Detect the compounds using a UV detector at a suitable wavelength or an electrochemical detector for higher sensitivity[8].

-

Quantification: Quantify the concentrations using a calibration curve prepared from standards.

Enzyme Assays for Key Dioxygenases

Objective: To measure the activity of catechol 1,2-dioxygenase in soil microbial extracts.

Principle: This assay spectrophotometrically measures the formation of cis,cis-muconic acid from catechol at 260 nm.

Procedure:

-

Enzyme Extraction: Prepare a cell-free extract from the soil microbial biomass.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), the cell-free extract, and catechol solution[15][16].

-

Measurement: Monitor the increase in absorbance at 260 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of cis,cis-muconic acid.

Objective: To measure the activity of catechol 2,3-dioxygenase in soil microbial extracts.

Principle: This assay measures the formation of 2-hydroxymuconic semialdehyde from catechol, which has a strong absorbance at 375 nm[17].

Procedure:

-

Enzyme Extraction: Prepare a cell-free extract from the soil microbial community.

-

Reaction Mixture: In a cuvette, mix a suitable buffer (e.g., phosphate buffer, pH 7.5), the cell-free extract, and catechol solution.

-

Measurement: Monitor the increase in absorbance at 375 nm over time.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of 2-hydroxymuconic semialdehyde.

The relationship between the key enzymes and their respective degradation pathways is summarized below.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Microcosm method for investigating the biodegradation of organic compounds in rhizosphere soils (Conference) | OSTI.GOV [osti.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. eppltd.com [eppltd.com]

- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 9. The Importance of Soil Analysis | SCION Instruments [scioninstruments.com]

- 10. oecd.org [oecd.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.au.dk [pure.au.dk]

- 14. scielo.br [scielo.br]

- 15. Properties of catechol 1,2-dioxygenase in the cell free extract and immobilized extract of Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of XylE (Catechol 2,3-Dioxygenase) enzyme activity by microplate reader [protocols.io]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Creosol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and differentiation of creosol isomers. This compound (2-methoxy-4-methylphenol) and its isomers are of significant interest in various fields, including pharmaceuticals, flavor chemistry, and materials science. A thorough understanding of their spectroscopic properties is crucial for identification, quantification, and quality control. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds.

Introduction to this compound Isomers

This compound, a naturally occurring aromatic compound, is a component of wood creosote and is found in various essential oils. Its isomers, which differ in the substitution pattern of the methoxy and methyl groups on the phenol ring, exhibit distinct physical, chemical, and biological properties. The primary isomers of interest are:

-

2-Methoxy-4-methylphenol (this compound)

-

4-Methoxy-2-methylphenol

-

4-Methoxy-3-methylphenol

-

3-Methoxy-4-methylphenol

The subtle structural differences among these isomers necessitate the use of sophisticated analytical techniques for their unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the differentiation of this compound isomers.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Methoxy-4-methylphenol | 6.86 (d, 1H), 6.67 (d, 1H), 6.76 (dd, 1H), 5.51 (s, 1H, OH), 3.83 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃)[1] | 146.4, 143.4, 129.6, 121.6, 114.3, 111.8, 55.8 (OCH₃), 21.0 (CH₃)[1] |

| 4-Methoxy-2-methylphenol | Data not available in search results | Data not available in search results |

| 4-Methoxy-3-methylphenol | Data not available in search results | Data not available in search results |

| 3-Methoxy-4-methylphenol | Data not available in search results | Data not available in search results |

Note: The availability of complete, experimentally verified NMR data for all isomers is limited in the public domain. The provided data for 2-methoxy-4-methylphenol is from the Human Metabolome Database.[1]

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis of this compound isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound isomers, key vibrational bands include those for the hydroxyl (O-H), carbon-oxygen (C-O), and aromatic (C=C) groups. The fingerprint region (below 1500 cm⁻¹) can be used to distinguish between isomers.

-

Sample Preparation:

-

Neat Liquid: If the isomer is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the isomer is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, chloroform) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Background Scan: A background spectrum of the empty sample holder (or solvent) is recorded to subtract atmospheric and solvent absorptions.

-

-

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and compare with reference spectra.

| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |

| 2-Methoxy-4-methylphenol | ~3400 (broad) | ~1250 | ~1600, ~1500 |

| 4-Methoxy-2-methylphenol | ~3400 (broad) | ~1230 | ~1600, ~1500 |

| 4-Methoxy-3-methylphenol | ~3400 (broad) | ~1240 | ~1600, ~1500 |

| 3-Methoxy-4-methylphenol | ~3400 (broad) | ~1220 | ~1600, ~1500 |

Note: The exact positions of the absorption bands can vary slightly depending on the physical state of the sample and the presence of hydrogen bonding.

Diagram: IR Analysis Workflow

Caption: Workflow for IR spectroscopic analysis of this compound isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound isomers, the absorption of UV radiation is characteristic of the π-electron system of the benzene ring. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern.

-

Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

-

Instrument Setup:

-

Spectrometer: A double-beam UV-Vis spectrophotometer.

-

Cuvettes: Use matched quartz cuvettes for the sample and reference solutions.

-

Blank: The pure solvent is used as a blank to zero the instrument.

-

-